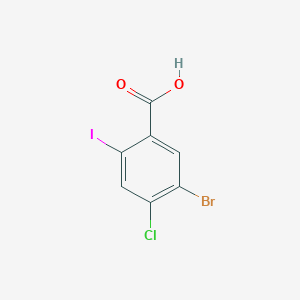

5-Bromo-4-chloro-2-iodobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

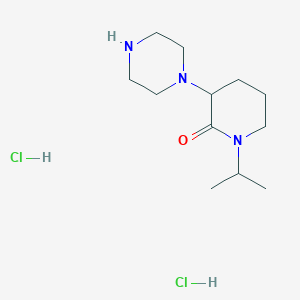

5-Bromo-4-chloro-2-iodobenzoic acid is a chemical compound with the molecular formula C7H3BrClIO2 . It has a molecular weight of 361.36 and is an off-white solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H3BrClIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) . This code provides a specific string notation for the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is an off-white solid . The storage temperature is 0-5 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Structural Determinants in Halogen Bonding

5-Bromo-4-chloro-2-iodobenzoic acid, like its related halogenated compounds, is important in understanding halogen bonding in chemical structures. For example, Pigge, Vangala, and Swenson (2006) studied the structures of halotriaroylbenzenes, highlighting the significance of C-X...O=C interactions and I...I interactions in these compounds (Pigge, Vangala, & Swenson, 2006).

Formation and Decomposition in Water Treatment

Research by Zhai and Zhang (2011) on brominated disinfection byproducts (Br-DBPs) in chlorinated drinking water reveals the complex formation and decomposition of these compounds, including those similar to this compound. This study provides insight into the environmental behavior of halogenated benzoic acids in water treatment processes (Zhai & Zhang, 2011).

Crystal Engineering and Molecular Interactions

In crystal engineering, halogen bonds involving compounds like this compound are crucial. Saha, Nangia, and Jaskólski (2005) explored how these interactions contribute to the formation of molecular tapes in crystal structures, emphasizing the role of carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons in design (Saha, Nangia, & Jaskólski, 2005).

Environmental Biodegradation

The biodegradation of halogenated benzoates, including compounds similar to this compound, is a significant area of environmental research. van den Tweel, Kok, and de Bont (1987) demonstrated how certain bacteria can metabolize these compounds, providing insights into natural remediation processes (van den Tweel, Kok, & de Bont, 1987).

Photophysics and Photochemical Reactions

The study of photochemistry and photophysics in halogen-substituted compounds, akin to this compound, is another important application. Nag and Jenks (2004) investigated the effect of halogen atoms on the photolytic deoxygenation of dibenzothiophene oxides, which are structurally related to halogenated benzoic acids (Nag & Jenks, 2004).

Safety and Hazards

5-Bromo-4-chloro-2-iodobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-iodobenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, a highly acidic or basic environment might affect the ionization state of the carboxylic acid group, potentially altering the compound’s interactions with its targets.

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-2-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRHBMUINQAWEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2824623.png)

![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B2824624.png)

![(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2824628.png)

![2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide](/img/structure/B2824630.png)

![N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2824633.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2824634.png)

![(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2824641.png)

![2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2824645.png)